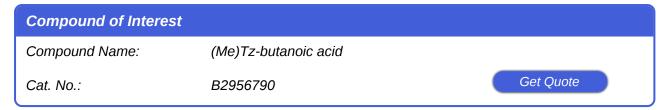


Discovery and first synthesis of (Me)Tz-butanoic acid

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An In-depth Technical Guide to 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid

Introduction

4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid, commonly referred to as **(Me)Tz-butanoic acid**, is a pivotal tool in the field of bioorthogonal chemistry. It serves as a key reagent in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. Specifically, **(Me)Tz-butanoic acid** is utilized in the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest known bioorthogonal reactions.[1][2] This reaction occurs between an electron-poor diene, the tetrazine ring of **(Me)Tz-butanoic acid**, and an electron-rich, strained dienophile, most notably a trans-cyclooctene (TCO) derivative.[1][2]

The exceptional reaction kinetics and the ability to proceed in complex biological media without the need for a cytotoxic copper catalyst make the tetrazine-TCO ligation a superior method for various applications in research and drug development.[3] These applications include live-cell imaging, the development of antibody-drug conjugates (ADCs), and pre-targeted drug delivery. The butanoic acid moiety provides a convenient handle for conjugation to other molecules, such as proteins or peptides, through standard amide bond formation.

While the specific first synthesis of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid is not detailed in a singular seminal publication, its widespread availability from chemical suppliers and its application in numerous studies underscore its importance. Its synthesis is based on established methods for creating unsymmetrical 3,6-disubstituted 1,2,4,5-tetrazines.



Physicochemical and Quantitative Data

The properties of **(Me)Tz-butanoic acid** are summarized below. Data has been compiled from various chemical suppliers.

Property	Data	Reference(s)
CAS Number	1923268-81-8	
Molecular Formula	C7H10N4O2	
Molecular Weight	182.18 g/mol	
Appearance	Pink to red solid	-
Purity	Typically >96%	
Storage Conditions	-20°C, desiccated	-
Solubility	Soluble in DMSO, DMF	-
SMILES	CC1=NN=C(N=N1)CCCC(O)= O	

Kinetics of the Tetrazine-TCO Ligation

The iEDDA reaction between tetrazines and TCO is characterized by exceptionally fast second-order rate constants (k₂), which is a direct measure of the reaction speed. This allows for efficient conjugation even at low micromolar concentrations typically used in biological systems.



Tetrazine Derivative	TCO Derivative	Second-Order Rate Constant (k ₂) [M ⁻¹ S ⁻¹]	Solvent	Reference(s)
3,6-di-(2-pyridyl)- s-tetrazine	trans- cyclooctene	~2000	9:1 Methanol/Water	
Methyl- substituted tetrazine	TCO	~1000	Aqueous Media	
Hydrogen- substituted tetrazine	TCO	up to 30,000	Aqueous Media	_

Synthesis and Reaction Mechanisms Representative Synthesis of (Me)Tz-butanoic acid

The synthesis of unsymmetrical tetrazines like **(Me)Tz-butanoic acid** can be achieved through a metal-catalyzed one-pot reaction from the corresponding nitriles and hydrazine. This method is advantageous as it avoids the use of more reactive precursors like imidates.



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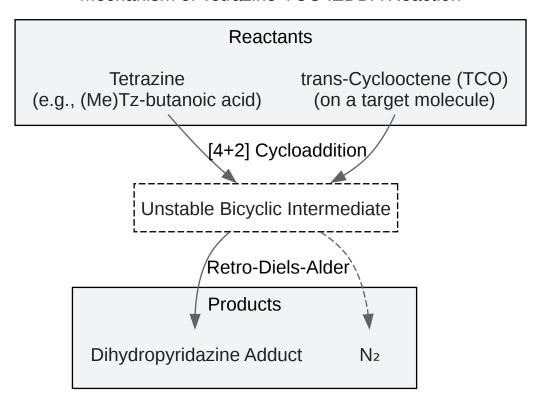
A representative workflow for the synthesis of **(Me)Tz-butanoic acid**.



Mechanism of the Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The reaction proceeds through a [4+2] cycloaddition between the tetrazine and the TCO to form an unstable bicyclic intermediate. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine product.

Mechanism of Tetrazine-TCO iEDDA Reaction



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The reaction mechanism of the tetrazine-TCO ligation.

Experimental Protocols

Protocol 1: Representative Synthesis of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid

This protocol is a representative procedure based on known methods for synthesizing unsymmetrical tetrazines.



Materials:

- Ethyl 5-cyanovalerate
- Acetonitrile
- Anhydrous hydrazine
- Nickel(II) triflate (Ni(OTf)₂) or Zinc(II) triflate (Zn(OTf)₂)
- Sodium nitrite (NaNO₂)
- Glacial acetic acid
- Lithium hydroxide (LiOH)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Hexane
- Deionized water
- Magnesium sulfate (MgSO₄)
- Round-bottom flask, condenser, magnetic stirrer, ice bath, separatory funnel
- Silica gel for column chromatography

Procedure:

- Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl 5-cyanovalerate (1 equivalent) and acetonitrile (1.5 equivalents) in anhydrous hydrazine.
- Add the catalyst (Ni(OTf)₂ or Zn(OTf)₂, 5 mol%).



- Stir the reaction mixture at 60°C for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).
- Oxidation: Once the reaction is complete, cool the mixture in an ice bath.
- Slowly add a solution of NaNO₂ (3 equivalents) in water, followed by the dropwise addition of glacial acetic acid. A color change to deep pink/red should be observed.
- Stir vigorously for 1-2 hours at room temperature.
- Extraction: Extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry over MgSO₄.
- Purification of Ester: Concentrate the solution under reduced pressure and purify the crude product (the ethyl ester of **(Me)Tz-butanoic acid**) by column chromatography on silica gel (e.g., using a gradient of EtOAc in hexane).
- Hydrolysis: Dissolve the purified ester in a mixture of THF and water.
- Add LiOH (2-3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
- Work-up: Acidify the reaction mixture with 1M HCl to pH ~3-4.
- Extract the final product with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid.

Protocol 2: General Protocol for Protein Labeling via iEDDA

This protocol describes the labeling of a protein (e.g., an antibody) with a TCO group, followed by conjugation to **(Me)Tz-butanoic acid**.

Materials:

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)



- TCO-NHS ester
- (Me)Tz-butanoic acid
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for activating the carboxylic acid (if conjugating to an amine-containing molecule)
- Reaction buffer (e.g., PBS, pH 7.0-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- · Desalting spin columns

Procedure:

Part A: Labeling of Protein with TCO

- Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL.
- TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.
- Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.
- Incubate for 1 hour at room temperature with gentle mixing.
- Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 10 minutes.
- Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column, exchanging the buffer back to the desired reaction buffer (e.g., PBS, pH 7.4).

Part B: Ligation with (Me)Tz-butanoic acid

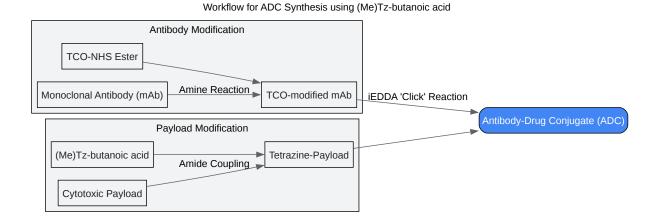


- Prepare Reactants: Prepare the TCO-labeled protein in the reaction buffer. Dissolve the (Me)Tz-butanoic acid in DMSO to create a stock solution.
- Click Reaction: Add a 1.5 to 5-fold molar excess of the (Me)Tz-butanoic acid solution to the TCO-labeled protein.
- Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The
 disappearance of the pink color of the tetrazine can be used to visually monitor the reaction's
 progress.
- Final Purification: If necessary, purify the final conjugate to remove any unreacted tetrazine using a desalting spin column. The labeled protein is now ready for downstream applications.

Application in Antibody-Drug Conjugate (ADC) Development

The tetrazine-TCO ligation is a powerful tool for constructing ADCs. This involves linking a potent cytotoxic drug (payload) to a monoclonal antibody that targets a specific cancer cell antigen. The bioorthogonal nature of the reaction allows for precise, site-specific conjugation, leading to homogeneous ADCs with improved therapeutic indices.





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General workflow for creating an ADC using tetrazine-TCO ligation.

Conclusion

4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid is a versatile and highly efficient reagent for bioorthogonal chemistry. Its utility in the inverse-electron-demand Diels-Alder reaction provides researchers and drug developers with a robust method for creating complex bioconjugates under mild, biocompatible conditions. The rapid kinetics and high specificity of the tetrazine-TCO ligation have established it as a leading technology for applications ranging from fundamental biological research to the development of next-generation therapeutics like antibody-drug conjugates.

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